Enhanced Hole Mobility in Thieno[3,2-b]thiophene-Based Semiconductors vs. Non-Fused Thiophene Analogs
Derivatives built on the thieno[3,2-b]thiophene (TT) scaffold demonstrate a significant, quantifiable advantage in hole mobility over simpler, non-fused thiophene analogs in organic field-effect transistors (OFETs). A study on thienoacene dimers based on the TT moiety reported an average hole mobility of up to 1.33 cm² V⁻¹ s⁻¹ [1]. In contrast, a separate study on isoindigo derivatives bridged with simple thiophene units (ITTI) showed a hole mobility of only 0.045 cm² V⁻¹ s⁻¹ under comparable annealing conditions [2]. This represents a difference factor of approximately 30-fold.
| Evidence Dimension | Hole mobility in OFET devices |
|---|---|
| Target Compound Data | Up to 1.33 cm² V⁻¹ s⁻¹ (for TT-based thienoacene dimers) [1] |
| Comparator Or Baseline | 0.045 cm² V⁻¹ s⁻¹ (for thiophene-bridged isoindigo derivative ITTI) [2] |
| Quantified Difference | Approximately 30-fold higher |
| Conditions | Solution-processed OFETs, high-temperature annealing in air |
Why This Matters
For applications in organic electronics, a 30-fold improvement in charge carrier mobility directly translates to faster switching speeds and higher current output in devices like flexible displays and RFID tags, making TT-based materials a more effective choice for high-performance procurement.
- [1] Niebel, C.; Kim, Y.; Ruzié, C.; et al. Thienoacene dimers based on the thieno[3,2-b]thiophene moiety: synthesis, characterization and electronic properties. J. Mater. Chem. C 2015, 3, 674-685. DOI: 10.1039/C4TC02158D. View Source
- [2] Wu, T.; Yu, C.; Guo, Y.; Liu, H.; Yu, G.; Fang, Y.; Liu, Y. Synthesis, Structures, and Properties of Thieno[3,2-b]thiophene and Dithiophene Bridged Isoindigo Derivatives and Their Organic Field-effect Transistors Performance. J. Phys. Chem. C 2012, 116, 43, 22655-22662. DOI: 10.1021/jp304697r. View Source
